![molecular formula C12H18N2O B13580784 5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/no-structure.png)
5-Methyl-2-[(piperazin-1-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It features a phenolic ring substituted with a methyl group and a piperazinylmethyl group.
- This compound has attracted scientific interest due to its potential applications in various fields.
5-Methyl-2-[(piperazin-1-yl)methyl]phenol: C11H16N2O
.Preparation Methods
Synthetic Routes: The synthesis of 5-Methyl-2-[(piperazin-1-yl)methyl]phenol involves several steps. One common method is the reaction between 2-(piperazin-1-yl)phenol and formaldehyde.
Reaction Conditions: The reaction typically occurs under mild conditions, with formaldehyde acting as a methylating agent.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established chemical processes.
Chemical Reactions Analysis
Reactivity: 5-Methyl-2-[(piperazin-1-yl)methyl]phenol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties for potential drug development.
Industry: Evaluating its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways and cellular effects.
Comparison with Similar Compounds
Uniqueness: 5-Methyl-2-[(piperazin-1-yl)methyl]phenol’s unique combination of functional groups sets it apart.
Similar Compounds: Other related compounds include 2-(piperazin-1-yl)phenol and 2,4-di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-methyl-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(12(15)8-10)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI Key |
BYYWIDDJMRIRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


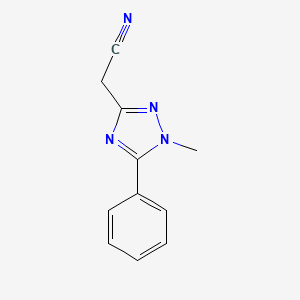
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)

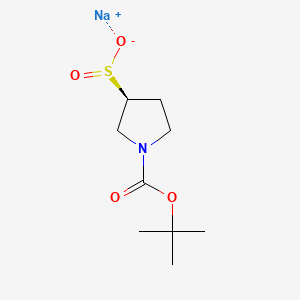

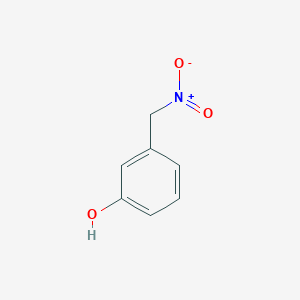
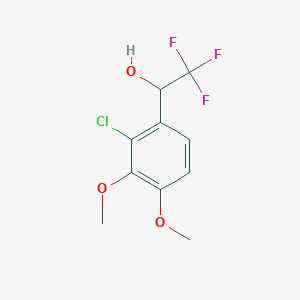
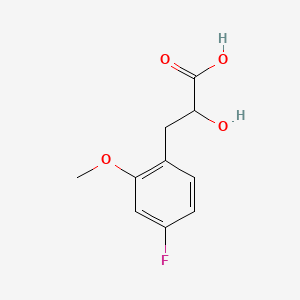
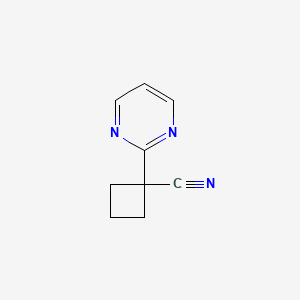
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
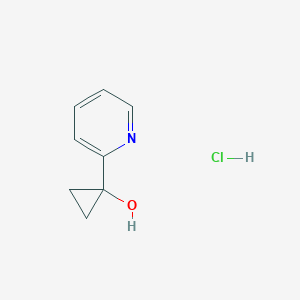
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
